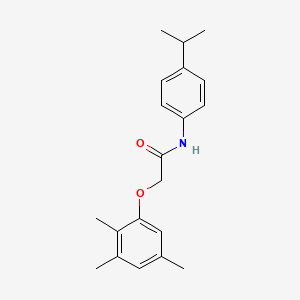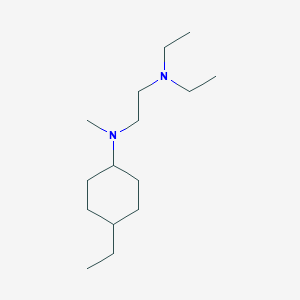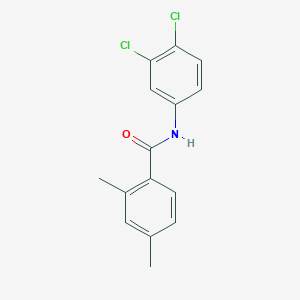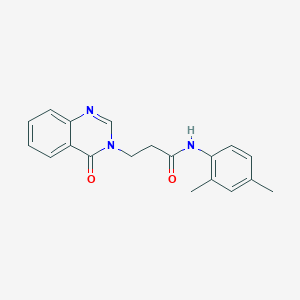
N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide, also known as GW0742, is a synthetic compound that has been extensively studied for its potential therapeutic applications. GW0742 belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists and has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide is a selective agonist of PPAR-δ, which is a nuclear receptor that regulates gene expression involved in lipid metabolism, inflammation, and energy homeostasis. N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide binds to and activates PPAR-δ, which leads to the upregulation of genes involved in fatty acid oxidation, glucose metabolism, and anti-inflammatory pathways. N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide also has been shown to activate AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy metabolism.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide increases fatty acid oxidation and glucose uptake in skeletal muscle cells and adipocytes. In vivo studies have shown that N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide improves insulin sensitivity, glucose tolerance, and lipid metabolism in animal models of diabetes and obesity. N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide also has been shown to have anti-inflammatory and anti-atherosclerotic effects in animal models of cardiovascular diseases. In addition, N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have neuroprotective effects against oxidative stress and inflammation in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has several advantages for lab experiments. It is a selective agonist of PPAR-δ, which allows for specific activation of the receptor without affecting other PPAR isoforms. N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide also has good bioavailability and pharmacokinetic properties, which makes it suitable for in vivo studies. However, N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has some limitations for lab experiments. It is a synthetic compound, which makes it more expensive and less accessible than natural compounds. In addition, the long-term effects of N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide on human health are still unknown, which limits its potential clinical applications.
Future Directions
There are several future directions for research on N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide. One direction is to investigate the potential therapeutic applications of N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide in cancer, diabetes, cardiovascular diseases, and neurodegenerative diseases. Another direction is to explore the molecular mechanisms underlying the effects of N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide on cellular metabolism and inflammation. In addition, it would be interesting to investigate the effects of N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide in combination with other drugs or natural compounds. Finally, more studies are needed to determine the long-term safety and efficacy of N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide in human subjects.
Synthesis Methods
The synthesis of N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide involves the reaction of 2-(2,3,5-trimethylphenoxy)acetic acid with 4-isopropylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide as a white solid with a melting point of 162-164°C.
Scientific Research Applications
N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various fields of research such as cancer, diabetes, cardiovascular diseases, and neurodegenerative diseases. In cancer research, N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to improve insulin sensitivity and glucose metabolism. In cardiovascular research, N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have anti-inflammatory and anti-atherosclerotic effects. In neurodegenerative research, N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have neuroprotective effects against oxidative stress and inflammation.
properties
IUPAC Name |
N-(4-propan-2-ylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-13(2)17-6-8-18(9-7-17)21-20(22)12-23-19-11-14(3)10-15(4)16(19)5/h6-11,13H,12H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJSENUBZHKYNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)C(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(propan-2-yl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5797098.png)
![5-[(3-methylphenoxy)methyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5797106.png)
![1-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5797113.png)
![5-{[(3-acetylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5797116.png)
![3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide](/img/structure/B5797118.png)

![5-(5-chloro-2-thienyl)-N-methyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5797137.png)


![4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5797150.png)

![N-[4-(diethylamino)-3-methylphenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5797164.png)

